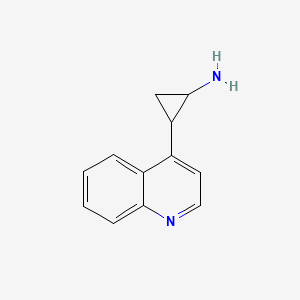
2-(Quinolin-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-4-yl)cyclopropan-1-amine is a chemical compound that features a quinoline ring attached to a cyclopropane ring with an amine group The quinoline ring is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)cyclopropan-1-amine typically involves the formation of the quinoline ring followed by the introduction of the cyclopropane ring and the amine group. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the quinoline ring. The cyclopropane ring can be introduced through cyclopropanation reactions using diazo compounds and metal catalysts. The amine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Quinolin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Quinolin-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but without the cyclopropane ring and amine group.
2-(Quinolin-4-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclopropane ring.
4-Aminoquinoline: Similar structure but with an amino group directly attached to the quinoline ring.
Uniqueness: 2-(Quinolin-4-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity to the molecule. This structural feature can enhance its biological activity and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-quinolin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7,13H2 |
Clave InChI |
IENQQYAYUPAZCB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


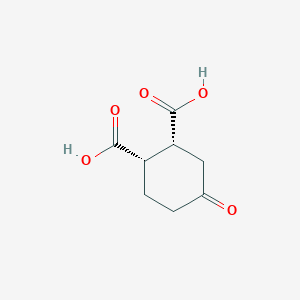


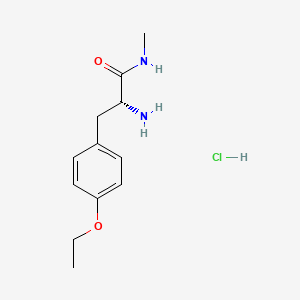
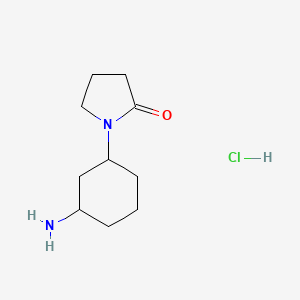
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
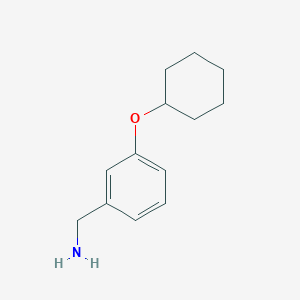

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
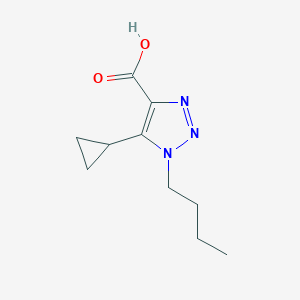


![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
